molecular formula C17H15N3O2S B2770561 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one CAS No. 1171147-36-6

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B2770561
CAS No.: 1171147-36-6
M. Wt: 325.39
InChI Key: PUYQOSUMBAWEAX-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Pyrrolidinone Moiety: This step may involve the cyclization of an appropriate precursor, such as an amino acid derivative, under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyrrolidinone moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or other reducible functional groups.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: It could be used in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological processes or as a fluorescent marker.

Industry

    Polymer Science: The compound may be incorporated into polymers to enhance their properties.

    Electronics: It could be used in the fabrication of electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: can be compared with other oxadiazole derivatives, thiophene-containing compounds, and pyrrolidinone-based molecules.

Uniqueness

    Structural Features: The unique combination of the oxadiazole, thiophene, and pyrrolidinone moieties sets this compound apart from others.

    Reactivity: Its reactivity profile may differ due to the presence of multiple functional groups, allowing for diverse chemical transformations.

    Applications: The specific applications in various fields highlight its versatility and potential advantages over similar compounds.

Properties

IUPAC Name

4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15-9-13(10-20(15)11-14-7-4-8-23-14)16-18-17(22-19-16)12-5-2-1-3-6-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYQOSUMBAWEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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